molecular formula C26H26N4O3S B11642003 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B11642003
M. Wt: 474.6 g/mol
InChI Key: RTMGYQNQJYUKLW-UHFFFAOYSA-N
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Description

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazin-1-amine core substituted with methyl, morpholinylsulfonyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. The key steps include:

    Formation of the phthalazin-1-amine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions.

    Attachment of the morpholin-4-ylsulfonyl group: This step involves the reaction of the phthalazin-1-amine derivative with morpholine and a sulfonylating agent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholin-4-ylsulfonyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(morpholin-4-ylsulfonyl)phenylamine
  • N-(4-methylphenyl)phthalazin-1-amine
  • 4-methylphthalazin-1-amine

Uniqueness

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine is unique due to the combination of functional groups present in its structure. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds. The presence of the morpholin-4-ylsulfonyl group, in particular, enhances its potential for biological applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-N-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C26H26N4O3S/c1-18-7-11-21(12-8-18)27-26-23-6-4-3-5-22(23)25(28-29-26)20-10-9-19(2)24(17-20)34(31,32)30-13-15-33-16-14-30/h3-12,17H,13-16H2,1-2H3,(H,27,29)

InChI Key

RTMGYQNQJYUKLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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